2,3-Dihydro-1,5-benzothiazepin-4(5H)-one

概要

説明

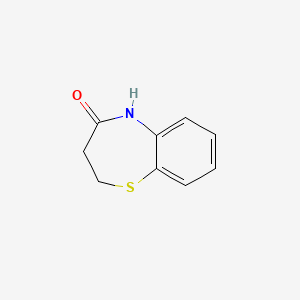

2,3-Dihydro-1,5-benzothiazepin-4(5H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities and its role as a key intermediate in the synthesis of various pharmacologically active agents. The structure of this compound includes a benzothiazepine skeleton, which is a fused ring system combining benzene and thiazepine moieties.

Synthesis Analysis

The synthesis of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones has been approached through various methods. One novel synthesis involves nucleophilic additions of alpha-mercaptoalkanoate esters and beta-mercaptoalkanoate acids to benzoquinone diimines, followed by cyclization, yielding high-yielding products . Another approach includes a 3-step methodology involving an Ugi-4CR followed by S-trityl deprotection and an intramolecular Ullmann condensation, which has been used to construct dipeptide scaffolds . Microwave synthesis has also been employed to achieve diastereoselective synthesis of the compound, with the influence of solvent and power output being crucial for controlling diastereoselectivity . Additionally, the Ugi reaction has been utilized for a facile synthesis of related benzothiazepinones .

Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones has been elucidated through various spectroscopic techniques, including NMR and X-ray crystallography. Conformational studies have shown that the lowest energy conformers of these compounds stabilize gamma- and beta-turn structures, which could be relevant to their biological activity . The X-ray data have also been used to confirm the structures of synthesized compounds .

Chemical Reactions Analysis

The chemical reactivity of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones has been explored in several studies. For instance, reactions with the Vilsmeier reagent and DMFDMA have been investigated to understand the regioselectivity of interactions with isomeric benzothiazepinone derivatives . The synthesis of new derivatives through cyclocondensation reactions has also been reported, demonstrating the versatility of this heterocyclic core .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones vary depending on the substituents on the benzothiazepine skeleton. These compounds have been synthesized with various substituents, including alkyl, alkoxy, alkylthio, and amino groups, which influence their vasodilating, antihypertensive, and platelet aggregation-inhibitory activities . The antiarrhythmic activity of certain derivatives has also been evaluated, with some showing potent effects in primary screening systems . The synthesis methods developed for these compounds provide access to multiple diversity points, allowing for the exploration of their physical and chemical properties in relation to their biological activities .

科学的研究の応用

Synthesis and Biological Evaluation

2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones have been synthesized with various substitutions, such as alkyl, alkoxy, and amino groups. These compounds have been studied for their vasodilating, antihypertensive, and platelet aggregation-inhibitory activities. Notably, a potent inhibitor of platelet aggregation was identified among these compounds, demonstrating their potential in cardiovascular research (Inoue et al., 1997).

Synthesis Techniques

Innovative methods for the synthesis of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones have been developed. These include parallel synthesis techniques for creating 7,8-disubstituted and 3,7,8-trisubstituted variants. The benzothiazepin-4(5H)-one skeleton, with its multiple diversity points, is a promising scaffold for further chemical exploration (Zhao & Liu, 2007).

Chemical Transformations

There has been significant research into the chemical transformations of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones. These transformations involve reactions with different reagents, leading to the formation of various derivatives, including sulfoxides and sulfones. Such studies are crucial for understanding the chemical properties and potential applications of these compounds (Levai, 1992).

Electron Impact-Induced Fragmentation

Investigations into the electron impact-induced fragmentation of these compounds have provided insights into their structural stability and reactivity. Such studies are essential for the development of new pharmaceuticals and materials, as they inform on how these compounds interact under various conditions (Pocsfalvi et al., 1994).

Stereochemistry and Isomer Synthesis

Research has also focused on the stereochemistry of these compounds, with specific emphasis on synthesizing optically active isomers. The synthesis of such isomers is crucial for pharmaceutical applications, as different isomers can have drastically different biological effects (Levai & Kiss-Szikszai, 2008).

Safety And Hazards

特性

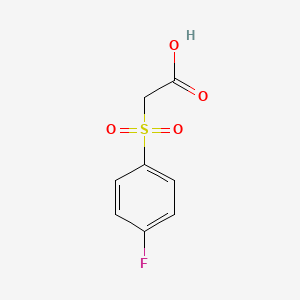

IUPAC Name |

3,5-dihydro-2H-1,5-benzothiazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c11-9-5-6-12-8-4-2-1-3-7(8)10-9/h1-4H,5-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUDPFLTWOKTKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201619 | |

| Record name | 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-1,5-benzothiazepin-4(5H)-one | |

CAS RN |

53454-43-6 | |

| Record name | 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53454-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053454436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 53454-43-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4(5H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1BZY09GXA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2,3-dihydro-1,5-benzothiazepin-4(5H)-one?

A1: The molecular formula of 2,3-dihydro-1,5-benzothiazepin-4(5H)-one is C9H9NOS, and its molecular weight is 179.24 g/mol. [] (https://www.semanticscholar.org/paper/4b74ede7f0d85eb045998b0200174bd5d6bc85c1)

Q2: What spectroscopic data is available for characterizing 2,3-dihydro-1,5-benzothiazepin-4(5H)-one?

A2: Researchers frequently utilize IR, 1H NMR, and MS for structural characterization of 2,3-dihydro-1,5-benzothiazepin-4(5H)-one and its derivatives. [] (https://www.semanticscholar.org/paper/225155b594cb22c84eb1e484d3c86dc1d43dbc5c) Electron impact-induced fragmentation patterns have also been studied using techniques like mass-analysed ion kinetic energy spectroscopy and collision-induced dissociation experiments. [] (https://www.semanticscholar.org/paper/3f0f8acebe963492d86dcd639af582afa1dc92f9)

Q3: What are the common synthetic approaches to 2,3-dihydro-1,5-benzothiazepin-4(5H)-one and its derivatives?

A3: A prevalent method involves reacting 2-aminothiophenol with acrylic acid or substituted acrylic acids. [, ] (https://www.semanticscholar.org/paper/225155b594cb22c84eb1e484d3c86dc1d43dbc5c, https://www.semanticscholar.org/paper/a95dac0ee77043ff7a57af3f8a8b067d504bd57f) This reaction can be carried out with or without a solvent like chlorotoluene. [, , ] (https://www.semanticscholar.org/paper/225155b594cb22c84eb1e484d3c86dc1d43dbc5c, https://www.semanticscholar.org/paper/a95dac0ee77043ff7a57af3f8a8b067d504bd57f) Alternative methods include nucleophilic additions to benzoquinone diimines, ring enlargement of 1-thioflavanone, and reactions with Lawesson's reagent. [, , , ] (https://www.semanticscholar.org/paper/a33993734ba95f848ae7a1ea14a95469b636474c, https://www.semanticscholar.org/paper/2bd735833daccfaa8add83ec8fe1608e4583fae6, https://www.semanticscholar.org/paper/74dba78d13e4852f387717a150a72bb546eccaeb, https://www.semanticscholar.org/paper/4cc515601922f18de0a389809248d6eb1883417a)

Q4: How does the introduction of substituents impact the properties of 2,3-dihydro-1,5-benzothiazepin-4(5H)-one?

A4: Substituents, especially at the C(2) and C(3) positions, influence the fragmentation patterns observed in mass spectrometry. [] (https://www.semanticscholar.org/paper/3f0f8acebe963492d86dcd639af582afa1dc92f9) Alkyl, alkoxy, alkylthio, hydroxy, or amino substitutions on the benzene ring affect vasodilating, antihypertensive, and platelet aggregation-inhibitory activities. [] (https://www.semanticscholar.org/paper/a33993734ba95f848ae7a1ea14a95469b636474c)

Q5: Can 2,3-dihydro-1,5-benzothiazepin-4(5H)-one be synthesized in optically active forms?

A5: Yes, researchers have developed methods to synthesize optically active 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones, particularly focusing on 3-amino and 3-hydroxy derivatives. [] (https://www.semanticscholar.org/paper/8103ca1db1bac21cc263f709a022953d9e06f26a)

Q6: What are the potential biological activities of 2,3-dihydro-1,5-benzothiazepin-4(5H)-one derivatives?

A6: Derivatives of this compound exhibit a range of activities including vasodilating, antihypertensive, platelet aggregation-inhibitory, and antidepressant effects. [, ] (https://www.semanticscholar.org/paper/a33993734ba95f848ae7a1ea14a95469b636474c, https://www.semanticscholar.org/paper/05144cbbd9eb851ea7fdd05a4287fa43d2adc907)

Q7: Has 2,3-dihydro-1,5-benzothiazepin-4(5H)-one been explored for its potential in drug delivery?

A7: Research suggests that short oligomers incorporating the 2,3-dihydro-1,5-benzothiazepin-4(5H)-one framework might possess cell-penetrating properties. These oligomers have shown potential for delivering biologically active molecules into cells. [] (https://www.semanticscholar.org/paper/9726594ac0b74b2241c9a50d9a1ed8dbe7129499)

Q8: Are there any studies on the antimicrobial activity of 2,3-dihydro-1,5-benzothiazepin-4(5H)-one derivatives?

A8: While N-2 alkylamino derivatives of 4,5-dihydro-s-triazolo[3,4-d]-1,5-benzothiazepine have been synthesized and tested for antimicrobial activity, they have not demonstrated remarkable effects in this regard. [] (https://www.semanticscholar.org/paper/09b5f83df0e90a83048989b417fc1abbc731fb62)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。